Cranad 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

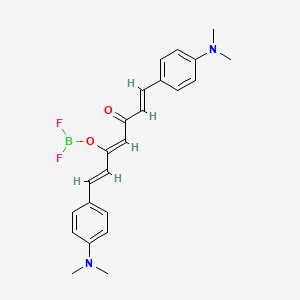

C23H25BF2N2O2 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

(1E,4Z,6E)-5-difluoroboranyloxy-1,7-bis[4-(dimethylamino)phenyl]hepta-1,4,6-trien-3-one |

InChI |

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22(29)17-23(30-24(25)26)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3/b15-9+,16-10+,23-17- |

InChI Key |

REYKHNSZPNPCFO-HCYHKVCZSA-N |

Isomeric SMILES |

B(O/C(=C\C(=O)/C=C/C1=CC=C(C=C1)N(C)C)/C=C/C2=CC=C(C=C2)N(C)C)(F)F |

Canonical SMILES |

B(OC(=CC(=O)C=CC1=CC=C(C=C1)N(C)C)C=CC2=CC=C(C=C2)N(C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Cranad 2: A Technical Guide to its Spectral Properties Upon Binding to Amyloid-β Fibrils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Cranad 2, a near-infrared (NIR) fluorescent probe, upon its interaction with amyloid-beta (Aβ) fibrils. The information presented herein is intended to support research and development efforts in the field of Alzheimer's disease diagnostics and therapeutics.

Core Spectral Properties and Binding Affinity

This compound exhibits significant changes in its spectral properties upon binding to Aβ aggregates, making it a valuable tool for their detection. When unbound in a phosphate-buffered saline (PBS) solution, this compound has an excitation maximum at approximately 640 nm and an emission maximum at around 805 nm.[1] Upon binding to Aβ fibrils, it undergoes a notable blue shift in its emission spectrum of about 90 nm, with the emission maximum shifting to approximately 715 nm or 681 nm.[1][2][3][4] This binding event is also accompanied by a dramatic 70-fold increase in fluorescence intensity and a significant enhancement in its quantum yield.[3][4]

This compound demonstrates a high binding affinity for Aβ aggregates, with a dissociation constant (Kd) reported to be in the range of 38 to 38.7 nM.[1][3][4][5][6] This strong and specific interaction allows for the sensitive detection of Aβ plaques.[3] Furthermore, in vitro studies have shown that this compound can distinguish between monomeric and fibrillar forms of Aβ and displays greater specificity for Aβ fibrils compared to other amyloid proteins like α-synuclein and insulin.[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative spectral and binding properties of this compound.

| Property | Unbound State | Bound to Aβ Fibrils | Reference |

| Excitation Maximum (λex) | ~640 nm | ~640 nm | [1] |

| Emission Maximum (λem) | ~805 nm | ~715 nm / 681 nm | [1][2][3][4] |

| Emission Blue Shift | - | ~90 nm | [3][4] |

| Fluorescence Intensity Increase | - | ~70-fold | [3][4] |

| Dissociation Constant (Kd) | - | 38 - 38.7 nM | [1][3][4][5][6] |

| Quantum Yield | Low | Large Increase | [2][3] |

| Fluorescence Lifetime | - | Change Observed | [2] |

Experimental Protocols

Detailed methodologies for the characterization of this compound's spectral properties upon binding to Aβ fibrils are crucial for the replication and validation of these findings.

In Vitro Aβ Fibril Binding Assay

This protocol outlines the steps to measure the fluorescence changes of this compound upon binding to pre-formed Aβ fibrils.

Materials:

-

This compound

-

Recombinant Aβ₁₋₄₂ peptide

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Spectrofluorometer

Procedure:

-

Preparation of Aβ₁₋₄₂ Fibrils: A solution of recombinant Aβ₁₋₄₂ is incubated in a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0) to form fibrils.[8]

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in DMSO.

-

Binding Assay:

-

In a quartz cuvette, a solution of Aβ₁₋₄₂ fibrils in PBS is prepared at the desired concentration (e.g., 5.0 µM).[3]

-

Varying concentrations of this compound are added to the Aβ fibril solution, with final concentrations typically ranging from 2.5 nM to 300 nM.[3]

-

The mixture is incubated to allow for binding.

-

-

Spectrofluorometer Measurement:

-

The fluorescence emission spectra are recorded using a spectrofluorometer.

-

The excitation wavelength is set to 640 nm.[3]

-

The emission is scanned over a range, typically from 660 nm to 800 nm.[5]

-

Fluorescence intensity at the emission maximum (around 715 nm) is recorded for each this compound concentration.[3]

-

-

Data Analysis: The dissociation constant (Kd) can be determined by plotting the fluorescence intensity as a function of the this compound concentration and fitting the data to a saturation binding curve.

Synthesis of this compound

The synthesis of this compound involves a modified procedure for the creation of a 2,2-difluoro-1,3-dioxaboryl-pentadione intermediate.[3] For detailed synthetic procedures, researchers are directed to the primary literature.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the binding interaction of this compound with Aβ fibrils.

Caption: Experimental workflow for characterizing this compound binding to Aβ fibrils.

Caption: Schematic of this compound's fluorescence change upon binding to an Aβ fibril.

References

- 1. pnas.org [pnas.org]

- 2. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]

- 5. biorxiv.org [biorxiv.org]

- 6. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]

- 7. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]

Technical Guide: Blood-Brain Barrier Permeability of Cranad-2 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Cranad-2, a near-infrared (NIR) fluorescent probe, in various mouse models of Alzheimer's disease. The document details quantitative data on brain uptake, experimental protocols for permeability assessment, and a visual representation of the typical experimental workflow.

Overview of Cranad-2 and Blood-Brain Barrier Permeability

Cranad-2 is a curcumin-derived, near-infrared fluorescent probe designed for the detection of amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease.[1][2] For any diagnostic or therapeutic agent targeting the central nervous system, the ability to cross the blood-brain barrier is a critical prerequisite.[3] Cranad-2 has been specifically designed and proven to penetrate the BBB, enabling non-invasive in vivo imaging of Aβ plaques in the brains of animal models.[1][3][4][5] Its utility has been demonstrated in studies using multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging.[4][5][6]

Upon binding to Aβ aggregates, Cranad-2 exhibits a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum, making it a "smart" probe for targeted imaging.[2][7] This property, combined with its BBB permeability, facilitates its use in mechanistic studies and the monitoring of potential treatments for Alzheimer's disease.[4][6]

Quantitative Analysis of Brain Uptake and Kinetics

While direct brain-to-blood ratios or %ID/g (percentage of injected dose per gram) values for Cranad-2 are not extensively detailed in the provided literature, in vivo imaging studies offer valuable kinetic data that confirm its brain penetration and retention. The uptake and clearance dynamics have been characterized in transgenic mouse models of Alzheimer's disease.

| Mouse Model | Imaging Modality | Key Findings | Citations |

| arcAβ Mice | Epi-fluorescence Microscopy & Optoacoustic Tomography | Higher cortical retention of Cranad-2 in arcAβ mice compared to non-transgenic littermates. The signal in the cortex plateaued at approximately 90 minutes post-injection. | [4][5] |

| arcAβ Mice | Fluorescence Molecular Tomography (FMT) | In the cortical region, the uptake of Cranad-2 increased continuously for the first 20 minutes post-injection. In the subcortical region, the concentration peaked and then began to drop after 20 minutes. | [8] |

| Tg2576 Mice | Near-Infrared Fluorescence (NIRF) Imaging | Successfully used to detect senile plaques in 19-month-old Tg2576 mice in vivo, confirming brain penetration. | [1] |

Experimental Protocols

The assessment of Cranad-2's BBB permeability in mouse models typically involves in vivo imaging followed by ex vivo validation.

Animal Models

-

Transgenic Models: arcAβ mice, which develop parenchymal plaques and cerebral amyloid angiopathy, are frequently used.[4][5] Other models include APP-PS1 and Tg2576 mice.[1][7]

-

Control Group: Age-matched non-transgenic littermates or wild-type mice serve as controls to compare probe uptake and retention.[4][7]

Probe Administration

-

Route: Intravenous (IV) injection is the standard route for systemic administration.[4][9]

-

Dosage: A typical dose of Cranad-2 is 2.0 mg/kg body weight.[9]

-

Vehicle: The probe is often dissolved in a mixture of DMSO and PBS (e.g., 15% DMSO + 70% PBS at pH 7.4).[9]

In Vivo Permeability Assessment

A common method for assessing BBB permeability involves the intravenous administration of a fluorescent tracer followed by imaging and quantification.

-

Tracer Injection: Mice are injected intravenously with Cranad-2.[9]

-

Anesthesia: Shortly after injection (e.g., 5 minutes), the animals are anesthetized using an agent like a Ketamine/Xylazine cocktail.[10]

-

In Vivo Imaging:

-

Epi-fluorescence & MSOT: The anesthetized mouse is placed in an imaging chamber. Real-time hybrid 3D volumetric MSOT (vMSOT) and 2D epi-fluorescence data are recorded simultaneously to monitor the distribution of Cranad-2 in the brain over time (e.g., up to 120 minutes).[4][5]

-

Image Analysis: The change in signal intensity in specific brain regions (e.g., the cortex) is measured relative to pre-injection images. This allows for the dynamic analysis of probe uptake and clearance.[4][5]

-

Ex Vivo Validation

Post-mortem analysis is crucial to confirm that the in vivo signal corresponds to the specific binding of the probe to its target within the brain parenchyma.

-

Cardiac Perfusion: After the final imaging time point, mice are deeply anesthetized. A cardiac puncture is performed to collect a blood sample, followed by transcardial perfusion with saline or PBS to flush the vasculature and remove any unbound probe from circulation.[10][11]

-

Brain Extraction: The brain is harvested and can be divided. One hemisphere may be used for homogenization and fluorescence quantification, while the other is fixed for histology.[10][11][12]

-

Immunohistochemistry:

-

Brain tissue is sectioned and stained with Cranad-2.

-

Co-staining is performed with antibodies specific for amyloid-beta (e.g., 6E10) and nuclear markers (e.g., DAPI).[4][8]

-

Fluorescence microscopy is used to confirm the co-localization of the Cranad-2 signal with Aβ deposits, verifying the probe's ability to cross the BBB and bind specifically to its target.[4][8]

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of a typical experiment to assess the blood-brain barrier permeability of Cranad-2.

Caption: Experimental workflow for Cranad-2 BBB permeability assessment.

Signaling Pathways

The available literature does not specify a receptor-mediated or active transport signaling pathway for Cranad-2 crossing the blood-brain barrier. Its ability to penetrate the brain is attributed to its physicochemical properties, such as appropriate lipophilicity, which allow for passive diffusion across the endothelial cells of the BBB.[3][7] The primary biological interaction detailed is its binding to amyloid-beta aggregates after it has entered the brain parenchyma.[1][4]

References

- 1. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 2. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OPG [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]

- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]

The Structural Basis of Cranad 2 Interaction with Amyloid Plaques: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad 2, a curcumin-derived near-infrared (NIR) fluorescent probe, has emerged as a significant tool in the study of Alzheimer's disease pathology. Its ability to penetrate the blood-brain barrier and specifically bind to amyloid-beta (Aβ) aggregates makes it invaluable for the in vitro and in vivo detection of amyloid plaques.[1][2][3][4][5] This technical guide provides an in-depth exploration of the structural and quantitative aspects of the this compound-amyloid plaque interaction, complete with detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding for researchers in the field.

Quantitative Data Summary

The binding affinity and spectral properties of this compound are critical parameters for its application in amyloid plaque detection. The following tables summarize the key quantitative data gathered from various studies.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for Aβ40 aggregates | 38 nM | [1][2][3][4][5] |

| Excitation Maximum (unbound in PBS) | 640 nm | [1][2] |

| Emission Maximum (unbound in PBS) | 805 nm | [1][2] |

| Emission Maximum (bound to Aβ aggregates) | 715 nm | [1][2] |

| Emission Blue Shift upon Binding | 90 nm | [1] |

| Fluorescence Intensity Increase upon Binding | ~70-fold | [6] |

Table 1: Physicochemical and Binding Properties of this compound

| Species | This compound Binding Specificity | Reference |

| Aβ Fibrils | High | [7][8] |

| Aβ Monomers | Low/Negligible | [7][8] |

| α-synuclein Fibrils | Low | [7][8] |

| Insulin Fibrils | Low | [7][8] |

| Bovine Serum Albumin (BSA) | Non-negligible | [7][8] |

Table 2: Binding Specificity of this compound for Various Protein Species

Structural Basis of Interaction

While a definitive co-crystal or solution-state NMR structure of this compound in complex with amyloid-beta is not yet available, extensive research on curcumin (B1669340) analogs provides strong evidence for the binding mechanism. It is hypothesized that this compound, with its planar and hydrophobic structure, interacts with the hydrophobic grooves running along the surface of the Aβ fibril.

Studies on related curcumin derivatives suggest that the binding site is likely a sterically hindered hydrophobic pocket.[6] More specifically, research on the closely related compound Cranad 3 has indicated interaction with the hydrophobic core fragment of Aβ, KLVFF (residues 16-20).[4][9] This region is critical for Aβ aggregation and fibril formation. The interaction is likely driven by hydrophobic forces and π-π stacking between the aromatic rings of this compound and the phenylalanine residues of the Aβ fibril. The donor-acceptor-donor architecture of the this compound molecule contributes to its significant change in fluorescence upon binding, a characteristic of "smart" probes.[6]

Experimental Protocols

In Vitro Fluorescence Binding Assay

This protocol is adapted from studies characterizing the binding of this compound to pre-formed Aβ fibrils.[2][10]

-

Preparation of Aβ Fibrils:

-

Recombinant Aβ1-42 peptide is dissolved in a suitable buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0).

-

The solution is incubated to allow for fibril formation, with aggregation monitored using a Thioflavin T (ThT) fluorescence assay.

-

-

Binding Assay:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

For the binding experiment, this compound is diluted to a final concentration of 0.1 µM in a quartz cuvette containing phosphate-buffered saline (PBS).

-

Pre-formed Aβ1-42 fibrils are titrated into the this compound solution at varying concentrations (e.g., 0-0.2 µM).

-

The fluorescence emission spectrum is recorded using a spectrofluorometer with an excitation wavelength of 640 nm and an emission range of 660 nm to 800 nm.

-

The increase in fluorescence intensity at the bound emission maximum (~715 nm) is measured to determine binding affinity.

-

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol is a general guide based on in vivo imaging studies using this compound in transgenic mouse models of Alzheimer's disease.[8][10]

-

Animal Preparation:

-

Use transgenic mice expressing human amyloid precursor protein (e.g., APP/PS1 or arcAβ mice) and age-matched wild-type controls.

-

Anesthetize the mice using isoflurane.

-

Remove fur from the head region to minimize fluorescence interference.

-

Maintain the body temperature of the mice at 36.5 ± 0.5 °C.

-

-

Probe Administration:

-

NIRF Imaging:

-

Acquire images using an in vivo imaging system equipped for NIRF.

-

Record baseline images before the injection of this compound.

-

Acquire images at multiple time points post-injection (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes) to monitor the probe's distribution and clearance.

-

Use appropriate filters for this compound (e.g., excitation ~640 nm, emission ~715 nm).

-

-

Data Analysis:

-

Define a region of interest (ROI) over the brain.

-

Quantify the fluorescence intensity within the ROI at each time point.

-

Compare the signal intensity between transgenic and wild-type mice to assess specific binding to amyloid plaques.

-

Conclusion

This compound is a potent and specific near-infrared probe for the detection of amyloid plaques. Its interaction is primarily with the fibrillar form of amyloid-beta, likely through hydrophobic interactions with the KLVFF core domain. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of Alzheimer's disease and other amyloidopathies. Further elucidation of the precise binding mode through high-resolution structural studies will undoubtedly enhance the rational design of next-generation diagnostic and therapeutic agents targeting amyloid aggregates.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 6. Tuning the stereo-hindrance of a curcumin scaffold for the selective imaging of the soluble forms of amyloid beta species - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02050C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

Cranad 2: A Technical Guide to a Near-Infrared Probe for Alzheimer's Disease Research

A comprehensive overview of the discovery, mechanism, and application of Cranad 2, a curcumin-based fluorescent probe for the in vivo and in vitro detection of amyloid-beta plaques.

This compound is a near-infrared (NIR) fluorescent probe specifically designed for the detection of amyloid-beta (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease (AD).[1] Developed as a curcumin (B1669340) derivative, this small molecule has demonstrated the ability to penetrate the blood-brain barrier and exhibit a strong affinity for Aβ plaques.[1][2] Its application in preclinical research has facilitated non-invasive imaging and monitoring of Aβ deposition in animal models of AD, offering a valuable tool for mechanistic studies and the evaluation of potential therapeutic interventions.[3][4]

Core Properties and Binding Mechanism

This compound was engineered from the natural compound curcumin, with modifications to enhance its spectral properties for in vivo imaging. The incorporation of a difluoroboron moiety into the curcumin scaffold resulted in a significant red shift, leading to the development of the CRANAD series of probes.[5] this compound specifically was designed with N,N-dimethyl groups to further optimize its properties, including its ability to cross the blood-brain barrier.[5]

The primary mechanism of action for this compound involves its binding to the β-sheet structures prevalent in fibrillar Aβ aggregates.[3][4] This interaction induces a significant conformational change in the probe, leading to a dramatic increase in its fluorescence quantum yield and a notable blue shift in its emission spectrum.[2] Unbound this compound in an aqueous environment exhibits minimal fluorescence, making it a "smart" probe that effectively turns on in the presence of its target.[6] This high signal-to-background ratio is crucial for sensitive and specific detection of Aβ plaques.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.

| Property | Value | Reference |

| Binding Affinity (Kd) | 38.0 nM | [1][2] |

| Lipophilicity (log P) | 3 | [2] |

| Excitation Maximum (unbound) | 640 nm | [3] |

| Emission Maximum (unbound) | 805 nm | [2] |

| Emission Maximum (bound to Aβ) | ~715 nm | [2][7] |

| Fluorescence Intensity Increase (upon binding) | ~70-fold | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Aβ Binding Assay

This protocol is designed to assess the binding affinity and fluorescence response of this compound to Aβ fibrils.

Materials:

-

This compound stock solution (in DMSO)

-

Synthetic Aβ1-42 peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

-

Fluorometer

Procedure:

-

Aβ Fibril Preparation:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent.

-

Resuspend the peptide in PBS to a final concentration of 100 µM.

-

Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

-

-

Binding Assay:

-

Prepare a series of dilutions of the Aβ fibril solution in PBS in a 96-well black microplate.

-

Add this compound to each well at a final concentration of 100 nM.[4]

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation set at ~640 nm and emission scanned from 650 nm to 850 nm.

-

The dissociation constant (Kd) can be calculated by fitting the fluorescence intensity data to a one-site binding model.

-

In Vivo Near-Infrared Fluorescence (NIRF) Imaging in AD Mouse Models

This protocol outlines the procedure for non-invasive imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease.

Materials:

-

Transgenic AD mice (e.g., APP/PS1, arcAβ) and wild-type littermates.[3][6]

-

This compound solution (e.g., 5.0 mg/kg in a suitable vehicle).[5]

-

In vivo imaging system equipped with appropriate NIR filters.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Shave the head of the mouse to reduce fluorescence absorption and scattering.

-

-

Probe Administration:

-

Acquire a baseline (pre-injection) fluorescence image of the mouse's head.

-

Administer this compound via intravenous (i.v.) injection (e.g., through the tail vein).

-

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes).[6]

-

Maintain the animal under anesthesia throughout the imaging session.

-

-

Data Analysis:

-

Define a region of interest (ROI) over the brain area.

-

Quantify the average fluorescence intensity within the ROI at each time point.

-

Compare the signal intensity between transgenic and wild-type mice to assess the specific binding of this compound to Aβ plaques.

-

Ex Vivo Brain Section Staining and Immunohistochemistry

This protocol describes the staining of brain tissue sections to visualize this compound co-localization with Aβ plaques.

Materials:

-

Fixed brain tissue sections from AD mice.

-

This compound solution.

-

Anti-Aβ antibody (e.g., 6E10).[7]

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Tissue Preparation:

-

Perfuse the mouse and fix the brain in 4% paraformaldehyde.

-

Cryoprotect the brain in sucrose (B13894) solution and slice into thin sections (e.g., 20-40 µm).

-

-

Staining:

-

Incubate the brain sections with the anti-Aβ primary antibody overnight at 4°C.

-

Wash the sections and incubate with the fluorescently labeled secondary antibody.

-

Incubate the sections with a solution of this compound (e.g., 1 µM) for 30 minutes.

-

Counterstain with DAPI.

-

-

Imaging:

-

Mount the stained sections on glass slides with mounting medium.

-

Visualize the sections using a fluorescence microscope with appropriate filter sets for DAPI, the secondary antibody fluorophore, and this compound.

-

Co-localization of the this compound signal with the anti-Aβ antibody signal confirms the specific binding of the probe to Aβ plaques.[3]

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound.

Caption: Development pathway and mechanism of action of this compound.

Caption: Experimental workflow for in vivo NIRF imaging with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. OPG [opg.optica.org]

In-Depth Technical Guide to the Photophysical Characteristics of Cranad 2 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical characteristics of Cranad 2, a near-infrared (NIR) fluorescent probe renowned for its application in the detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. This document details the dye's spectral properties, quantum efficiency, and binding affinity, supported by experimental methodologies and visual representations of its operational principles.

Core Photophysical Properties of this compound

This compound, a curcumin (B1669340) derivative, exhibits significant changes in its fluorescent properties upon binding to Aβ aggregates. This "smart" probe capability makes it a valuable tool for in vitro and in vivo studies of amyloidosis.[1] Unbound in an aqueous environment such as phosphate-buffered saline (PBS), this compound displays a distinct set of photophysical parameters that are dramatically altered upon interaction with Aβ fibrils.

Quantitative Data Summary

The key photophysical characteristics of this compound are summarized in the table below, providing a clear comparison between its unbound and Aβ-bound states.

| Photophysical Parameter | Unbound this compound (in PBS) | This compound Bound to Aβ Aggregates |

| Absorption Maximum (λ_abs_) | 640 nm | Not explicitly stated, assumed to be similar to unbound |

| Emission Maximum (λ_em_) | 805 nm | 715 nm |

| Stokes Shift | 165 nm | 75 nm |

| Quantum Yield (Φ) | 0.006 | 0.40 |

| Molar Absorptivity (ε) | Data not available in searched literature | Data not available in searched literature |

| Fluorescence Lifetime (τ) | Data not available in searched literature | Data not available in searched literature (change observed)[1] |

| Binding Affinity (K_d_) | N/A | 38 nM |

| Fluorescence Intensity | Low | ~70-fold increase[2] |

Principles of this compound Fluorescence

The remarkable change in this compound's fluorescence upon binding to Aβ aggregates is attributed to its molecular structure and the altered microenvironment upon binding. The interaction with the hydrophobic pockets of Aβ fibrils restricts the intramolecular rotation of the this compound molecule, leading to a significant increase in fluorescence quantum yield and a pronounced blue shift in its emission spectrum.

This compound's fluorescence signaling mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of fluorescent probes. The following sections outline the protocols for key experiments involving this compound.

In Vitro Binding and Fluorescence Spectroscopy of this compound with Aβ Fibrils

This protocol details the steps to measure the fluorescence emission of this compound in the presence of pre-formed Aβ fibrils.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Recombinant Aβ₁₋₄₂ peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

Procedure:

-

Preparation of Aβ Fibrils:

-

Dissolve recombinant Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then evaporate the solvent to form a peptide film.

-

Reconstitute the peptide film in a buffer such as PBS to a desired concentration (e.g., 100 µM).

-

Incubate the solution at 37°C for several days with gentle agitation to promote fibril formation. The aggregation process can be monitored using Thioflavin T fluorescence.

-

-

Fluorescence Measurement:

-

Prepare a series of solutions in PBS containing a fixed concentration of this compound (e.g., 0.1 µM) and varying concentrations of pre-formed Aβ₁₋₄₂ fibrils (e.g., 0-0.2 µM).[3]

-

Prepare a control sample containing only this compound in PBS.

-

Incubate the solutions at room temperature for a short period to allow for binding.

-

Using a spectrofluorometer, record the fluorescence emission spectra of each solution.[3]

-

Set the excitation wavelength to 640 nm and record the emission from 660 nm to 800 nm.[3]

-

The binding affinity (Kd) can be determined by plotting the change in fluorescence intensity as a function of the Aβ fibril concentration and fitting the data to a saturation binding curve.

-

In vitro binding assay workflow.

Determination of Fluorescence Quantum Yield

The comparative method is commonly used to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

A quantum yield standard with similar absorption and emission properties (e.g., a near-infrared dye with a known quantum yield in the same solvent)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions of both this compound and the quantum yield standard in the same solvent (e.g., PBS for unbound this compound, and a less polar solvent for the bound state mimic). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The plots should be linear.

-

Calculate the quantum yield of this compound (Φ_sample) using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different).

-

In Vivo Imaging of Aβ Plaques in a Transgenic Mouse Model

This protocol provides a general workflow for the in vivo imaging of Aβ plaques in a transgenic mouse model of Alzheimer's disease using this compound.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

Age-matched wild-type control mice

-

This compound solution for injection (e.g., 2.0 mg/kg in a vehicle of 15% DMSO, 70% PBS, and 15% Kolliphor EL)[3]

-

In vivo fluorescence imaging system

Procedure:

-

Animal Preparation: Anesthetize the mice and place them in the imaging system.

-

Baseline Imaging: Acquire a baseline fluorescence image of the brain region of interest before injecting the probe.

-

Probe Administration: Inject the this compound solution intravenously (e.g., via the tail vein).[3]

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 20, 40, 60, 90, and 120 minutes).[3]

-

Data Analysis: Quantify the fluorescence intensity in the brain region of interest at each time point and compare the signal between the transgenic and wild-type mice.

General workflow for in vivo imaging.

Conclusion

This compound is a powerful near-infrared fluorescent probe with highly sensitive and specific reporting capabilities for the presence of Aβ aggregates. Its significant increase in fluorescence intensity and distinct blue shift upon binding make it an invaluable tool for researchers in the field of Alzheimer's disease. The provided data and protocols serve as a foundational guide for the effective utilization of this compound in both in vitro and in vivo research settings. Further characterization of its molar absorptivity and fluorescence lifetime will undoubtedly enhance its application in quantitative biophotonics.

References

- 1. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Specificity of Cranad 2 for Amyloid-Beta Aggregate Species

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Cranad 2, a near-infrared (NIR) fluorescent probe, and its specificity for various aggregate species of the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. We will explore its binding affinity, comparative selectivity over other amyloidogenic proteins, and the experimental methodologies used for its characterization.

Core Properties of this compound

This compound is a curcumin-derived, difluoroboron-based probe designed for the in vivo and in vitro detection of Aβ deposits.[1][2][3] A critical feature for its application is its ability to penetrate the blood-brain barrier.[1][3][4] Upon binding to Aβ aggregates, this compound exhibits significant changes in its photophysical properties, including a substantial increase in fluorescence intensity and a notable blue shift in its emission wavelength, making it a "smart" probe for Aβ detection.[2][5]

Quantitative Analysis of Binding Specificity

The efficacy of this compound as a research tool hinges on its high affinity and specificity for Aβ aggregates over other molecular forms and protein structures.

Binding Affinity to Aβ Aggregates

This compound demonstrates a high binding affinity for aggregated forms of amyloid-beta, particularly fibrils. The dissociation constant (Kd) is consistently reported in the nanomolar range, indicating a strong and stable interaction.

| Probe | Target Aβ Species | Dissociation Constant (Kd) | Reference |

| This compound | Aβ Aggregates | ~38.7 nM | [2][6][7] |

| This compound | Aβ40 Aggregates | 38 nM | [1][3][4][5] |

Comparative Specificity and Selectivity

In vitro assays have demonstrated that this compound is highly selective for Aβ fibrils over its monomeric form and other common amyloidogenic proteins. This is crucial for accurately identifying pathological aggregates.

| Target Species | This compound Fluorescence Response | Comparative Notes | Reference |

| Aβ (1-42) Fibrils | High | Shows a strong, dose-dependent increase in fluorescence.[6] | [6][7] |

| Aβ (1-42) Monomers | Negligible | The probe can effectively distinguish between monomeric and fibrillar forms.[6][8] | [6][7][8] |

| α-Synuclein Fibrils | Low | Signal is significantly lower compared to Aβ (1-42) fibrils.[6][7] | [6][7] |

| Insulin Fibrils | Low | Signal is significantly lower compared to Aβ (1-42) fibrils.[6][7] | [6][7] |

| Bovine Serum Albumin (BSA) | Non-negligible | A minor binding signal is observed, which is common for many Aβ probes.[6][7] | [6][7] |

| Thioflavin T (ThT) Comparison | N/A | This compound is more specific to Aβ fibrils than ThT, which shows higher signals with α-synuclein and insulin.[6] | [6] |

Visualizing Binding and Detection

The mechanism of this compound involves a direct interaction with the β-sheet structures characteristic of Aβ fibrils. This binding event alters the probe's electronic structure, leading to enhanced fluorescence emission.

Caption: Logical diagram of this compound binding specificity.

Upon binding to Aβ aggregates, this compound undergoes a significant photophysical change, resulting in a 70-fold increase in fluorescence intensity and a 90 nm hypsochromic (blue) shift in its emission maximum, from approximately 805 nm when unbound to 715 nm when bound.[1][2][5]

Caption: Conceptual pathway of this compound fluorescence activation.

Experimental Protocols

The characterization of this compound's specificity involves a series of standardized in vitro and ex vivo experiments.

1. Preparation of Aβ (1-42) Fibrils

Synthetic Aβ (1-42) peptides are aggregated into fibrils through established protocols. The aggregation process is typically monitored using a quantitative fluorescence assay with Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures.[6]

2. In Vitro Spectrofluorometric Binding Assay

This core experiment quantifies the interaction between this compound and Aβ fibrils.

-

Reagents: A constant concentration of this compound (e.g., 0.1 μM) is incubated with a range of concentrations of pre-formed Aβ (1-42) fibrils (e.g., 0–0.2 μM).[6]

-

Instrumentation: A spectrofluorometer is used to measure fluorescence emission.

-

Measurement: For this compound, the sample is excited at its absorption maximum (~640 nm), and the emission spectrum is recorded (typically 660 nm to 800 nm).[5][6]

-

Analysis: A dose-dependent increase in fluorescence intensity at the new emission maximum (~715 nm) confirms binding. A linear relationship between fibril concentration and fluorescence intensity is often observed at lower concentrations.[6]

3. Specificity and Cross-Reactivity Assays

To validate specificity, the binding assay is repeated under several conditions:

-

Complex Media: Aβ fibrils are spiked into a complex biological sample, such as a cell lysate, to ensure the binding signal is detectable and specific even in the presence of a high concentration of other proteins.[6][7]

-

Competitive Binding: this compound is incubated with fibrils made from other amyloidogenic proteins (e.g., α-synuclein, insulin) and non-aggregating proteins (e.g., BSA) to measure off-target binding.[6][7]

-

Monomer vs. Fibril: The fluorescence response of this compound in the presence of monomeric Aβ is compared to its response with fibrillar Aβ to confirm its selectivity for the aggregated state.[6][7]

Caption: Experimental workflow for specificity testing.

4. Ex Vivo Validation

To confirm that in vitro specificity translates to a biological context, brain tissue is used.

-

Tissue Source: Brain sections from transgenic mouse models of Alzheimer's disease (e.g., arcAβ, APP-PS1) are used alongside non-transgenic, wild-type controls.[1][5]

-

Staining: Tissue sections are stained with this compound.

-

Co-localization: Co-staining is performed with established amyloid markers, such as the antibody 6E10 or the dye Thioflavin S, to visually confirm that this compound specifically binds to Aβ plaques in the brain tissue.[5][9]

Conclusion

The available data robustly demonstrates that this compound is a highly specific fluorescent probe with a strong affinity for aggregated Aβ species, particularly fibrils. It effectively distinguishes Aβ fibrils from monomers and shows significantly lower binding to other amyloidogenic protein aggregates like α-synuclein and insulin. This high degree of specificity, combined with its blood-brain barrier permeability and favorable photophysical properties, establishes this compound as a valuable tool for the quantitative and qualitative assessment of Aβ pathology in Alzheimer's disease research.

References

- 1. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. OPG [opg.optica.org]

- 6. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging of Amyloid Plaques with Cranad 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the in vivo detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] This curcumin-based derivative exhibits a high affinity for Aβ aggregates and possesses the crucial ability to penetrate the blood-brain barrier.[1][3][4] Upon binding to Aβ plaques, this compound undergoes a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum, making it a "smart" probe for targeted imaging.[2][5] These characteristics enable non-invasive, real-time visualization and quantification of amyloid plaque burden in living animal models, providing a valuable tool for preclinical research and the development of therapeutic interventions for Alzheimer's disease.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound probe based on published literature.

| Property | Value | References |

| Binding Affinity (Kd) for Aβ aggregates | 38 nM | [1][2][4] |

| Excitation Wavelength (bound) | ~640 nm | [1] |

| Emission Wavelength (unbound) | ~805 nm | [2] |

| Emission Wavelength (bound to Aβ) | ~715 nm (a 90 nm blue shift) | [2] |

| Fluorescence Intensity Increase (upon binding) | ~70-fold | [2] |

| Log P | 3 | [2] |

| Molecular Weight | 410.27 g/mol | [8] |

Signaling Pathway and Detection Mechanism

The mechanism of this compound in detecting amyloid plaques is based on its direct interaction with the beta-sheet structures of Aβ fibrils. In its unbound state in an aqueous environment, the this compound molecule has a low fluorescence quantum yield. Upon crossing the blood-brain barrier and binding to amyloid plaques, the probe is believed to intercalate within the hydrophobic pockets of the Aβ aggregates. This binding event restricts the intramolecular rotation of the this compound molecule, leading to a significant enhancement of its fluorescence quantum yield and a shift in its emission wavelength. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio for imaging.

Caption: this compound crosses the BBB and binds to Aβ plaques, causing a detectable fluorescence increase.

Experimental Protocols

I. In Vitro Binding Assay

This protocol is to verify the binding of this compound to pre-formed Aβ fibrils in a controlled environment.

Materials:

-

This compound (stock solution in DMSO)[1]

-

Synthetic Aβ1-42 peptide

-

Thioflavin T (ThT) for comparison[1]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

Procedure:

-

Aβ Fibril Preparation: Prepare Aβ1-42 fibrils by dissolving the peptide and allowing it to aggregate according to established protocols (e.g., slow stirring in PBS for several days at room temperature).

-

Binding Reaction:

-

Fluorescence Measurement:

-

Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of Aβ fibrils to determine the binding affinity. A linear relationship is expected at lower fibril concentrations.[1]

II. In Vivo Imaging Protocol for Amyloid Plaques in a Mouse Model

This protocol outlines the procedure for non-invasive imaging of amyloid plaques in transgenic mouse models of Alzheimer's disease (e.g., arcAβ, APP-PS1, or Tg2576 mice).[9]

Materials:

-

This compound

-

DMSO[10]

-

Kolliphor EL (or Cremophor EL)[10]

-

PBS, pH 7.4[10]

-

Transgenic and wild-type control mice

-

In vivo fluorescence imaging system (e.g., NIRF, MSOT, or FMT)[3][10]

-

Anesthesia (e.g., isoflurane)

Experimental Workflow Diagram:

Caption: Workflow for in vivo this compound imaging from probe preparation to data analysis and validation.

Procedure:

-

This compound Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

For intravenous injection, formulate the this compound solution. A typical formulation consists of 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).[7][10] The final concentration should be calculated to deliver a dose of 2.0 mg/kg body weight.[7][10]

-

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Place the animal in the imaging system. Maintain the body temperature at 36.5 ± 0.5 °C.[10]

-

-

Baseline Imaging: Acquire pre-injection (baseline) fluorescence images of the mouse's head to determine background signal levels.

-

Intravenous Injection: Administer the prepared this compound solution intravenously via the tail vein.[10]

-

Post-Injection Imaging:

-

Acquire fluorescence images at multiple time points after injection to monitor the uptake and washout of the probe. Recommended time points include 20, 40, 60, 90, and 120 minutes post-injection.[10]

-

-

Data Analysis:

-

Quantify the fluorescence signal intensity in the brain region of interest over time.

-

Compare the signal in transgenic mice to that in wild-type controls. A significantly higher signal retention is expected in the brains of transgenic mice.

-

-

Ex Vivo Validation (Optional but Recommended):

-

After the final imaging session, perfuse the mouse and extract the brain.

-

Prepare brain sections for immunohistochemistry.

-

Co-stain the sections with an anti-Aβ antibody (e.g., 6E10) and this compound to confirm the co-localization of the probe with amyloid plaques.[1]

-

Conclusion

The this compound protocol provides a robust and reliable method for the non-invasive in vivo imaging of amyloid plaques in preclinical models of Alzheimer's disease. Its high specificity and favorable pharmacokinetic properties make it an invaluable tool for studying disease progression, evaluating the efficacy of novel therapeutics, and advancing our understanding of Alzheimer's disease pathology.

References

- 1. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. researchgate.net [researchgate.net]

- 8. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]

- 9. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Multi-Spectral Optoacoustic Tomography (MSOT) with Cranad-2 for Amyloid-Beta Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multi-Spectral Optoacoustic Tomography (MSOT) is a powerful, non-invasive imaging modality that provides high-resolution visualization deep within biological tissues.[1] When combined with targeted molecular probes, MSOT enables the visualization and quantification of specific biological processes in real-time. Cranad-2, a curcumin-derived near-infrared (NIR) fluorescent probe, has emerged as a valuable tool for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of MSOT with Cranad-2 for the in-vitro and in-vivo imaging of Aβ deposits.

Cranad-2 possesses the ability to cross the blood-brain barrier and exhibits a high binding affinity for Aβ aggregates.[7][8] Upon binding to Aβ fibrils, Cranad-2's fluorescence properties are altered, leading to a significant increase in fluorescence intensity and a blue-shift in its emission spectrum.[9] These changes can be effectively detected and spectrally unmixed using MSOT, allowing for the specific and sensitive mapping of Aβ plaque distribution. The combination of MSOT and Cranad-2 offers a promising approach for preclinical research in AD, facilitating mechanistic studies and the evaluation of novel therapeutic interventions targeting Aβ pathology.[2][3][4][5][6]

Data Presentation

Table 1: Photophysical and Binding Properties of Cranad-2

| Property | Value | Reference |

| Molecular Weight | 410.26 g/mol | |

| Formula | C₂₃H₂₅BF₂N₂O₂ | |

| Excitation Maximum (unbound in PBS) | 640 nm | [8] |

| Emission Maximum (unbound in PBS) | 805 nm | [8] |

| Emission Maximum (bound to Aβ aggregates) | 715 nm | [8][9] |

| Binding Affinity (Kd) to Aβ₄₀ aggregates | 38 nM | [7][8] |

| Solubility | Soluble to 5 mM in DMSO with gentle warming | |

| Storage | -20°C |

Table 2: In-Vitro Performance of Cranad-2

| Parameter | Observation | Reference |

| Fluorescence Intensity Increase (upon binding to Aβ₄₀ aggregates) | ~70-fold | [9] |

| Quantum Yield (in PBS) | 0.006 | [9] |

| Quantum Yield (bound to Aβ₄₀ aggregates) | 0.40 | [9] |

| Optoacoustic Signal Increase (in vitro phantom with Aβ fibrils) | ~100% | [4] |

| Fluorescence Signal Increase (in vitro phantom with Aβ fibrils) | ~50% | [4] |

Experimental Protocols

In-Vitro Characterization of Cranad-2 Binding to Aβ Fibrils

This protocol describes the preparation of Aβ fibrils and the subsequent assessment of Cranad-2 binding using fluorescence and optoacoustic measurements.

Materials:

-

Synthetic Aβ₁₋₄₂ peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cranad-2

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multi-well plates (black, clear bottom for fluorescence)

-

Fluorometer

-

MSOT imaging system

Procedure:

-

Preparation of Aβ₁₋₄₂ Fibrils:

-

Dissolve synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent.

-

Resuspend the peptide in PBS to a final concentration of 1 mg/mL.

-

Incubate the solution at 37°C for 72 hours with gentle agitation to promote fibril formation.

-

Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or electron microscopy.

-

-

Fluorescence Binding Assay:

-

Prepare a stock solution of Cranad-2 in DMSO.

-

Dilute the Cranad-2 stock solution in PBS to the desired final concentration (e.g., 0.1 µM).

-

Prepare serial dilutions of the Aβ₁₋₄₂ fibril solution in PBS.

-

In a multi-well plate, mix the Cranad-2 solution with the different concentrations of Aβ₁₋₄₂ fibrils.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a fluorometer with excitation at ~640 nm and emission scanning from 650 nm to 850 nm.

-

A control sample containing only Cranad-2 in PBS should be included.

-

-

In-Vitro MSOT Phantom Imaging:

-

Prepare an agar (B569324) phantom (e.g., 1-2% agarose in water).

-

Create wells within the phantom.

-

Fill the wells with:

-

Cranad-2 solution in PBS (control).

-

A mixture of Cranad-2 and Aβ₁₋₄₂ fibrils.

-

-

Image the phantom using the MSOT system, acquiring data across a range of wavelengths covering the absorption spectrum of Cranad-2 (e.g., 660 nm to 800 nm).

-

Reconstruct the MSOT images and perform spectral unmixing to isolate the signal from Cranad-2.

-

In-Vivo MSOT Imaging of Aβ Plaques in a Mouse Model of Alzheimer's Disease

This protocol details the procedure for non-invasive imaging of Aβ plaques in transgenic mice (e.g., arcAβ mouse model) using MSOT and Cranad-2.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., arcAβ) and non-transgenic littermates (as controls).

-

Cranad-2

-

Vehicle solution (e.g., 15% DMSO + 70% PBS pH 7.4 + 15% Kolliphor EL).[2]

-

Anesthesia (e.g., isoflurane).

-

Hair removal cream.

-

Catheter for intravenous injection.

-

MSOT imaging system with a mouse holder and water bath for temperature control.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).

-

Carefully remove the fur over the head region using depilatory cream to minimize light scattering.

-

Place the mouse in a prone position within the animal holder of the MSOT system.

-

Maintain the mouse's body temperature at 36.5 ± 0.5 °C using the system's water bath.[2][6]

-

-

Cranad-2 Administration:

-

MSOT Data Acquisition:

-

Acquire a baseline MSOT scan of the mouse head before the injection of Cranad-2.

-

Following injection, acquire MSOT datasets at multiple time points to monitor the probe's biodistribution and accumulation in the brain. Recommended time points are 20, 40, 60, 90, and 120 minutes post-injection.[2][4]

-

Acquire data across a range of wavelengths to enable spectral unmixing of the Cranad-2 signal from endogenous tissue chromophores like hemoglobin.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the raw MSOT data using a model-based algorithm. Typical reconstruction parameters include a size of 20 mm and a resolution of 100 µm.[2][6]

-

Perform spectral unmixing to isolate the specific optoacoustic signal of Cranad-2.

-

Co-register the MSOT images with anatomical imaging modalities like MRI for better localization of the signal within the brain.

-

Quantify the Cranad-2 signal intensity in specific brain regions of interest (e.g., cortex, hippocampus) over time.

-

Ex-Vivo Validation with Immunohistochemistry

This protocol is for the histological confirmation of Cranad-2 co-localization with Aβ plaques in brain tissue sections.

Materials:

-

Mouse brain tissue (from the in-vivo imaging experiment).

-

Paraformaldehyde (PFA) for fixation.

-

Cryostat or microtome for sectioning.

-

Primary antibody against Aβ (e.g., 6E10).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Tissue Preparation:

-

Following the final imaging session, euthanize the mouse and perfuse with PBS followed by 4% PFA.

-

Excise the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or microtome.

-

-

Immunohistochemistry:

-

Mount the brain sections on microscope slides.

-

Perform immunohistochemical staining for Aβ using a primary antibody and a corresponding fluorescently labeled secondary antibody.

-

Counterstain the cell nuclei with DAPI.

-

The endogenous fluorescence of Cranad-2 retained in the tissue can be directly visualized.

-

-

Microscopy and Co-localization Analysis:

-

Image the stained sections using a fluorescence microscope with appropriate filter sets for Cranad-2, the Aβ antibody stain, and DAPI.

-

Analyze the images to assess the co-localization of the Cranad-2 signal with the Aβ antibody staining, thus confirming the probe's specificity for Aβ plaques.

-

Visualizations

References

- 1. Multi-spectral optoacoustic tomography - next generation platform for high resolution imaging of diffuse tissues | Semantic Scholar [semanticscholar.org]

- 2. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. biorxiv.org [biorxiv.org]

- 5. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 9. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Aβ Plaque Load Using Cranad 2 Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection and quantification of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] This curcumin-based molecule exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to Aβ aggregates.[1][3] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vivo and ex vivo imaging of Aβ plaques in animal models of Alzheimer's disease.[1][2][3] These application notes provide detailed protocols for the use of this compound in quantifying Aβ plaque load, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for easy reference.

Table 1: Photophysical and Binding Properties of this compound

| Property | Value | Reference |

| Binding Affinity (Kd) for Aβ40 aggregates | 38 nM | [1][2] |

| Excitation Maximum (unbound in PBS) | 640 nm | [3] |

| Emission Maximum (unbound in PBS) | 805 nm | [1][3] |

| Emission Maximum (bound to Aβ aggregates) | ~715 nm | [1] |

Table 2: In Vitro Aβ Fibril Detection with this compound

| Aβ₁₋₄₂ Fibril Concentration | Fluorescence Intensity | Correlation |

| 0 - 0.2 µM | Linearly proportional to concentration | r² = 0.991 |

| Source: Ni, R., et al. (2021). Photoacoustics, 23, 100285. |

Experimental Protocols

In Vivo Imaging of Aβ Plaques in Mouse Models

This protocol is designed for the non-invasive imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease, such as arcAβ or APP-PS1 mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Kolliphor® EL (formerly Cremophor® EL)

-

Anesthetic (e.g., isoflurane)

-

Animal imaging system (e.g., IVIS Spectrum) with appropriate filters

Protocol:

-

Preparation of this compound Injection Solution:

-

Prepare a stock solution of this compound in DMSO.

-

For a final injection volume of 100 µL per mouse, prepare a solution containing 15% DMSO, 15% Kolliphor® EL, and 70% PBS (pH 7.4).

-

The final concentration of this compound should be adjusted to achieve a dosage of 0.5 - 5.0 mg/kg body weight.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic.

-

Remove fur from the head and dorsal area to minimize fluorescence interference.

-

Acquire a baseline (pre-injection) fluorescence image of the animal.

-

-

This compound Administration:

-

Administer the prepared this compound solution via intravenous (tail vein) injection.

-

-

In Vivo Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).

-

Use an excitation filter around 605 nm and an emission filter around 680 nm.

-

Maintain the animal under anesthesia and on a warming pad throughout the imaging session.

-

-

Data Analysis:

-

Define a region of interest (ROI) over the brain region.

-

Quantify the average fluorescence intensity within the ROI at each time point.

-

Compare the fluorescence signal between transgenic and wild-type control mice.

-

Ex Vivo Staining of Aβ Plaques in Brain Sections

This protocol details the staining of Aβ plaques in fixed brain tissue sections.

Materials:

-

Formalin-fixed or paraformaldehyde-fixed brain sections (e.g., 20 µm thick) from Alzheimer's model mice.

-

This compound (or Cranad-28, a derivative with similar properties)

-

50% Ethanol

-

Distilled water

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Tissue Preparation:

-

Mount brain sections onto glass slides.

-

If necessary, perform antigen retrieval according to standard immunohistochemistry protocols.

-

-

Staining:

-

Prepare a 20 µM solution of Cranad-28 in 50% ethanol.

-

Incubate the brain sections in the Cranad-28 solution for 10 minutes at room temperature.

-

Wash the sections 3-4 times with distilled water.

-

-

Mounting and Imaging:

-

Allow the slides to dry at room temperature.

-

Apply a coverslip with an appropriate mounting medium.

-

Image the stained sections using a fluorescence microscope with suitable filters (e.g., excitation ~488 nm, emission ~525 nm for Cranad-28).

-

Visualizations

Caption: Workflow for in vivo Aβ plaque imaging using this compound.

Caption: this compound binding mechanism leading to fluorescence enhancement.

References

Application Notes and Protocols for Ex Vivo Staining of Amyloid Plaques with Cranad 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad 2 is a near-infrared (NIR) fluorescent probe derived from curcumin, designed for the specific detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1] Its ability to bind to the β-sheet structures prevalent in Aβ fibrils makes it a valuable tool for the ex vivo visualization and quantification of amyloid pathology in brain tissue.[2] Upon binding to Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum, enhancing the signal-to-noise ratio for clear plaque identification.[3] These application notes provide detailed protocols for the use of this compound in the ex vivo staining of amyloid plaques in brain tissue sections from transgenic mouse models of Alzheimer's disease.

Key Properties of this compound

This compound possesses several photophysical and binding properties that make it well-suited for amyloid plaque staining. A summary of these quantitative characteristics is presented below.

| Property | Value | Reference |

| Binding Affinity (Kd) to Aβ Aggregates | 38 - 38.7 nM | [1] |

| Excitation Maximum (unbound in PBS) | ~640 nm | [1] |

| Emission Maximum (unbound in PBS) | ~805 nm | [1] |

| Emission Maximum (bound to Aβ aggregates) | ~715 nm | [1] |

| Emission Blue Shift upon Binding | ~90 nm | [3] |

| Quantum Yield Increase upon Binding | ~70-fold | [3] |

Mechanism of Action

This compound selectively binds to the beta-sheet structures that are characteristic of fibrillar amyloid-beta deposits. This interaction is believed to be non-covalent, involving hydrophobic and potentially other weak interactions with the aggregated Aβ peptides within the plaques. This binding event restricts the intramolecular rotation of the this compound molecule, leading to a significant enhancement of its quantum yield and a shift in its fluorescence emission to a shorter wavelength.

Caption: this compound binding to Aβ fibrils, leading to enhanced fluorescence.

Experimental Protocols

I. Preparation of Reagents

This compound Stock Solution (5 mM):

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) with gentle warming to a final concentration of 5 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

This compound Staining Solution (20 µM):

-

Dilute the 5 mM this compound stock solution in 50% ethanol (B145695) to a final concentration of 20 µM.

-

Prepare this solution fresh before each use.

II. Ex Vivo Staining Protocol for Brain Sections

This protocol is adapted from methods used for similar amyloid-binding dyes and co-staining procedures involving this compound.[2][4][5]

A. Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

-

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut brain sections (e.g., 20-40 µm thick) using a cryostat and mount them on charged glass slides.

-

Allow the sections to air dry.

B. Staining Procedure:

-

Fix the mounted brain sections in 4% PFA for 5 minutes.

-

Wash the sections twice with PBS.

-

Incubate the sections in the 20 µM this compound staining solution. Note: The optimal incubation time may need to be determined empirically, but a starting point of 10-30 minutes at room temperature is recommended.

-

Wash the sections 3-4 times with distilled water to remove excess stain.

-

(Optional) Counterstain with a nuclear stain such as DAPI.

-

Allow the slides to dry completely at room temperature, protected from light.

-

Coverslip the sections using an aqueous mounting medium. For long-term storage, a hard-setting mounting medium is recommended.[1][6]

Caption: Step-by-step workflow for ex vivo staining with this compound.

III. Co-staining with Amyloid-Beta Antibodies

This compound staining has been shown to co-localize with amyloid-beta antibodies such as 6E10 and OC, confirming its specificity for Aβ deposits.[2][5]

Protocol:

-

Follow the standard immunohistochemistry protocol for your primary anti-Aβ antibody (e.g., 6E10 or OC).

-

After incubation with the fluorescently labeled secondary antibody and subsequent washes, proceed with the this compound staining protocol as described above, starting from the incubation step with the this compound staining solution.

-

Ensure that the emission spectra of the secondary antibody fluorophore and this compound are sufficiently distinct to allow for separate imaging channels.

Data Acquisition and Analysis

Stained sections can be visualized using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~640 nm, Emission: ~715 nm). Quantitative analysis of plaque load, size, and intensity can be performed using image analysis software such as ImageJ or similar platforms.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Staining | Incomplete washing | Increase the number and duration of washing steps after this compound incubation. |

| Staining solution concentration too high | Titrate the concentration of the this compound staining solution. | |

| Weak or No Signal | Insufficient incubation time | Increase the incubation time with the this compound staining solution. |

| Low plaque load in the tissue | Confirm the presence of plaques with a validated antibody or another amyloid stain like Thioflavin S. | |

| Incorrect filter sets | Ensure the microscope filters are appropriate for the excitation and emission wavelengths of this compound bound to amyloid. |

Conclusion

This compound is a robust and specific near-infrared fluorescent probe for the ex vivo detection of amyloid-beta plaques. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of Alzheimer's disease and related neurodegenerative disorders. The bright fluorescence and high signal-to-noise ratio of this compound upon binding to Aβ plaques facilitate clear visualization and accurate quantification of amyloid pathology.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nif.hms.harvard.edu [nif.hms.harvard.edu]

Application Notes and Protocols for Longitudinal Studies of Amyloid Progression Using Cranad 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The ability to non-invasively monitor the progression of Aβ pathology is crucial for understanding disease mechanisms, developing novel therapeutics, and assessing treatment efficacy. Cranad 2 is a curcumin-derived, near-infrared (NIR) fluorescent probe with a high affinity for Aβ aggregates (Kd = 38 nM).[1][2][3] Its ability to cross the blood-brain barrier and its favorable spectral properties—an emission blue shift from 805 nm to 715 nm and a significant increase in fluorescence intensity upon binding to Aβ plaques—make it a valuable tool for in vivo imaging of amyloid pathology in animal models of AD.[1][2] This document provides detailed application notes and protocols for conducting longitudinal studies to monitor amyloid progression using this compound.

Key Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective use in longitudinal imaging studies.

| Property | Value | Reference |

| Binding Affinity (Kd) | 38 nM (for Aβ40 aggregates) | [1] |

| Excitation Maximum (Unbound) | ~640 nm | [3][4] |

| Emission Maximum (Unbound) | ~805 nm | [1][3] |

| Excitation Maximum (Bound to Aβ) | ~640 nm | [5] |

| Emission Maximum (Bound to Aβ) | ~715 nm | [1][5] |

| Blood-Brain Barrier Penetration | Yes | [3][4] |

| Molecular Weight | 410.26 g/mol | [1] |

| Formula | C23H25BF2N2O2 | [1] |

| Solubility | Soluble to 5 mM in DMSO with gentle warming | [1] |

Experimental Protocols